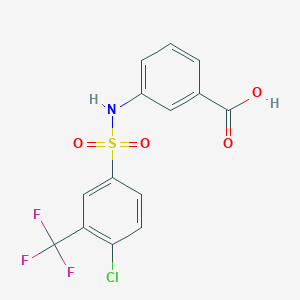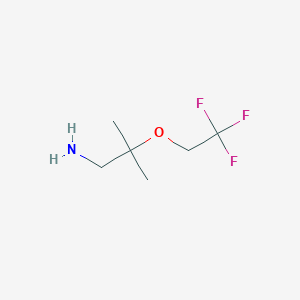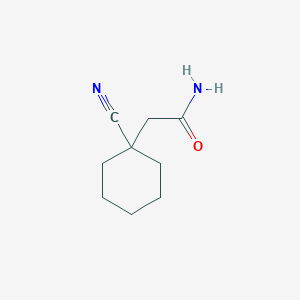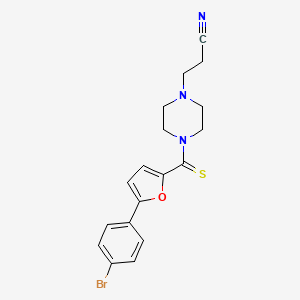
3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid” is a chemical compound. It is derived from 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which is used as an intermediate in the production of pesticides and dyes .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzoic acid group, a sulfonamide group, and a 4-Chloro-3-(trifluoromethyl)phenyl group . The InChI code for this compound is 1S/C14H9ClF3NO4S/c15-12-6-5-10 (7-11 (12)14 (16,17)18)24 (22,23)19-9-3-1-8 (2-4-9)13 (20)21/h1-7,19H, (H,20,21) .Applications De Recherche Scientifique
Synthesis and Bio-Potency
Some 4-(substituted phenylsulfonamido)benzoic acids, which include structures similar to 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid, have been synthesized using a fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions. These compounds exhibit high yields and have been characterized by their physical constants, analytical, and spectroscopic data. Their antimicrobial activities were assessed using the Bauer-Kirby disc diffusion method, indicating potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Transformation and Environmental Impact
The transformation mechanism of benzophenone-4 (BP-4), which shares structural similarities with this compound, in free chlorine-promoted chlorination disinfection has been studied. This research revealed the formation of chlorinated analogs and other transformation products under various conditions, highlighting the potential environmental impact and behavior of such compounds in water treatment systems (Xiao et al., 2013).
Organic Synthesis
In the realm of organic chemistry, benzoic acid derivatives, including those similar to this compound, have been meta-selectively olefinated using a nitrile-based sulfonamide template. This process involves molecular oxygen as the terminal oxidant, demonstrating the compound's utility in facilitating selective C–H bond functionalization for organic synthesis (Li et al., 2016).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which are structurally related to this compound. These studies explored their energetically stable conformations, electron distribution, intermolecular interactions, and nonlinear optical properties. Such compounds show potential applications in light harvesting and as inhibitor molecules for Topoisomerase II enzyme, indicating their relevance in medicinal chemistry and photovoltaic research (Mary et al., 2019).
Mécanisme D'action
Mode of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of certain cells or organisms .
Biochemical Pathways
Sulfonamides typically interfere with the synthesis of folic acid, a crucial component for DNA replication in bacteria, by inhibiting the enzyme dihydropteroate synthase . .
Result of Action
Typically, sulfonamides result in the inhibition of bacterial growth by interfering with folic acid synthesis . .
Safety and Hazards
Propriétés
IUPAC Name |
3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-2-8(6-9)13(20)21/h1-7,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSJZHLEUFMKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)

![5-Methyl-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2952449.png)


![2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2952453.png)
![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2952460.png)


![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)
![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2952467.png)
